Terbium oxide (Tb4O7)

概要

説明

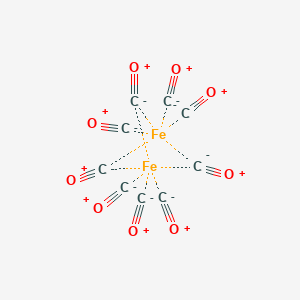

Terbium oxide, also known as tetraterbium heptaoxide, is a chemical compound with the formula Tb4O7. It is a dark brown-black hygroscopic solid that is one of the main commercial terbium compounds. Terbium oxide is notable for containing terbium in both the +3 and +4 oxidation states, making it unique among terbium compounds .

準備方法

Terbium oxide is most commonly produced by the ignition of terbium oxalate or terbium sulfate in air. The oxalate method, which involves heating terbium oxalate at around 1000°C, is generally preferred because it requires a lower temperature and produces a purer product. The sulfate method, on the other hand, requires a higher temperature and often results in a product contaminated with other oxygen-rich oxides .

化学反応の分析

Terbium oxide undergoes various chemical reactions, including:

Oxidation and Reduction: When heated at high temperatures, terbium oxide loses oxygen, converting to terbium(III) oxide (Tb2O3).

Reaction with Acids: Terbium oxide reacts with hot concentrated acids to produce terbium(III) salts.

Formation of Terbium Dioxide: Terbium oxide reacts with atomic oxygen to produce terbium dioxide (TbO2).

科学的研究の応用

Terbium oxide has a wide range of applications in scientific research and industry:

Fluorescent Materials: It is used as an activation agent for fluorescent powders and in the production of magneto-optical recording devices and glasses.

Biomedical Applications: Terbium oxide nanoparticles exhibit intrinsic oxidase-like activity, making them effective antibacterial agents.

Nuclear Reactors: Terbium oxide is used in control rods in some nuclear reactors to help regulate neutron flux and control the reactor’s reactivity.

作用機序

The mechanism by which terbium oxide exerts its effects is primarily through its redox properties. It can catalyze reactions involving oxygen by reversibly losing and gaining oxygen atoms. This property allows it to act as a redox catalyst in various chemical processes. In biomedical applications, terbium oxide nanoparticles generate reactive oxygen species that disable bacteria and promote wound healing .

類似化合物との比較

Terbium oxide is unique among terbium compounds due to its mixed oxidation states. Similar compounds include:

Terbium(III) oxide (Tb2O3): A white solid that is produced by the reduction of terbium oxide.

Terbium dioxide (TbO2): A dark-colored compound produced by the reaction of terbium oxide with atomic oxygen.

Terbium(III,IV) oxide (Tb6O11): Another mixed-valence oxide of terbium.

Terbium oxide’s ability to exist in multiple oxidation states and its redox properties make it particularly valuable in catalysis and other applications.

特性

IUPAC Name |

terbium;heptahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7H2O.4Tb/h7*1H2;;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQHIXXLFUMNDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[Tb].[Tb].[Tb].[Tb] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

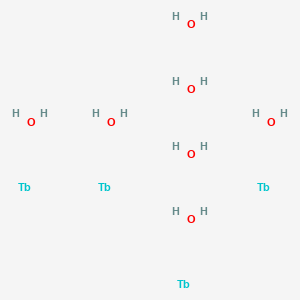

H14O7Tb4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12037-01-3 | |

| Record name | Terbium oxide (Tb4O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B8071422.png)

![sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate](/img/structure/B8071457.png)

![benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B8071464.png)

![7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B8071486.png)

![trans-1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B8071488.png)

![(3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B8071493.png)